

(Hydroxymethyl)phosphonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (Hydroxymethyl)phosphonic acid

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For Researchers, Scientists, and Drug Development Professionals

(Hydroxymethyl)phosphonic acid, a structurally simple organophosphorus compound, holds significant interest within the scientific community due to its role as a metabolic inhibitor and its potential applications in drug design and development. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analytical methods, and its known biological activity, presenting key data in a structured format for ease of reference and comparison.

Core Identifiers and Chemical Properties

(Hydroxymethyl)phosphonic acid is registered under CAS Number 2617-47-2.^[1] A comprehensive list of its identifiers is provided in Table 1, and its key chemical and physical properties are summarized in Table 2.

Table 1: Identifiers for
(Hydroxymethyl)phosphonic acid

Identifier Type	Identifier
CAS Number	2617-47-2 [1]
PubChem CID	75795 [1]
IUPAC Name	hydroxymethylphosphonic acid [1]
Molecular Formula	CH ₅ O ₄ P [1]
InChI	InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) [1]
InChIKey	GTTBQNSNGUYHPNK-UHFFFAOYSA-N [1]
SMILES	C(O)P(=O)(O)O [1]
EC Number	220-047-2 [1]
UNII	DO34G523HF [1]

Table 2: Chemical and Physical Properties of
(Hydroxymethyl)phosphonic acid

Property	Value
Molecular Weight	112.02 g/mol [1]
Exact Mass	111.99254563 Da [1]
Physical Description	Solid
Melting Point	98-101 °C
Water Solubility	Soluble
pKa (Predicted)	1.89 ± 0.10

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(hydroxymethyl)phosphonic acid** are crucial for researchers. The following sections provide methodologies for its preparation, primarily through the synthesis of a dialkyl phosphonate precursor followed by hydrolysis, and subsequent analysis.

Synthesis of (Hydroxymethyl)phosphonic Acid

The synthesis of **(hydroxymethyl)phosphonic acid** is typically achieved in a two-step process:

- Synthesis of Diethyl (hydroxymethyl)phosphonate: This precursor is synthesized from diethyl phosphite and paraformaldehyde.
- Hydrolysis of Diethyl (hydroxymethyl)phosphonate: The ester groups of the precursor are hydrolyzed to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

- Materials: Diethyl phosphite, paraformaldehyde, triethylamine, toluene, potassium carbonate.
- Procedure:
 - To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).
 - Heat the resulting suspension to 90 °C. The suspension will become clear, and the mixture will begin to reflux.
 - Maintain the reaction at this temperature for three hours.
 - Alternatively, in a 500 ml reaction flask, sequentially add diethyl phosphite (0.554 moles), paraformaldehyde (0.667 moles, added in portions), potassium carbonate (1.765 moles, added in portions), and toluene (277 ml).
 - Heat the reaction mixture to 60°C. After an exothermic reaction is observed, add the remaining paraformaldehyde in batches over approximately 15 minutes.

- Continue the reaction at 60°C for 2 hours, maintaining the pH of the reaction system between 7.5 and 8 by adding the remaining potassium carbonate in batches.
- Upon completion, filter the reaction mixture and recover the toluene by distillation under reduced pressure to obtain the crude diethyl (hydroxymethyl)phosphonate.[\[2\]](#)
- Purification: The product can be purified by flash column chromatography.

Step 2: Acidic Hydrolysis of Diethyl (hydroxymethyl)phosphonate

- Materials: Diethyl (hydroxymethyl)phosphonate, concentrated hydrochloric acid.
- Procedure:
 - To the crude or purified diethyl (hydroxymethyl)phosphonate, add an excess of concentrated hydrochloric acid.
 - Reflux the mixture for a period of 6 to 24 hours.[\[3\]](#) The progress of the hydrolysis can be monitored by techniques such as TLC or NMR.
 - After the reaction is complete, remove the water and excess hydrochloric acid by distillation under reduced pressure to yield **(hydroxymethyl)phosphonic acid**.

Analytical Methods

The analysis of **(hydroxymethyl)phosphonic acid** can be performed using various chromatographic techniques. Due to its high polarity and lack of a strong UV chromophore, derivatization is sometimes employed, although direct analysis is also possible.

High-Performance Liquid Chromatography (HPLC)

- Column: Anion-exchange columns are suitable for the separation of phosphonic acids.[\[4\]](#)
- Mobile Phase: A common mobile phase consists of an acidic buffer, such as formic acid or phosphoric acid in water, with an organic modifier like acetonitrile. A gradient elution may be necessary to achieve good separation.[\[5\]](#)
- Detection:

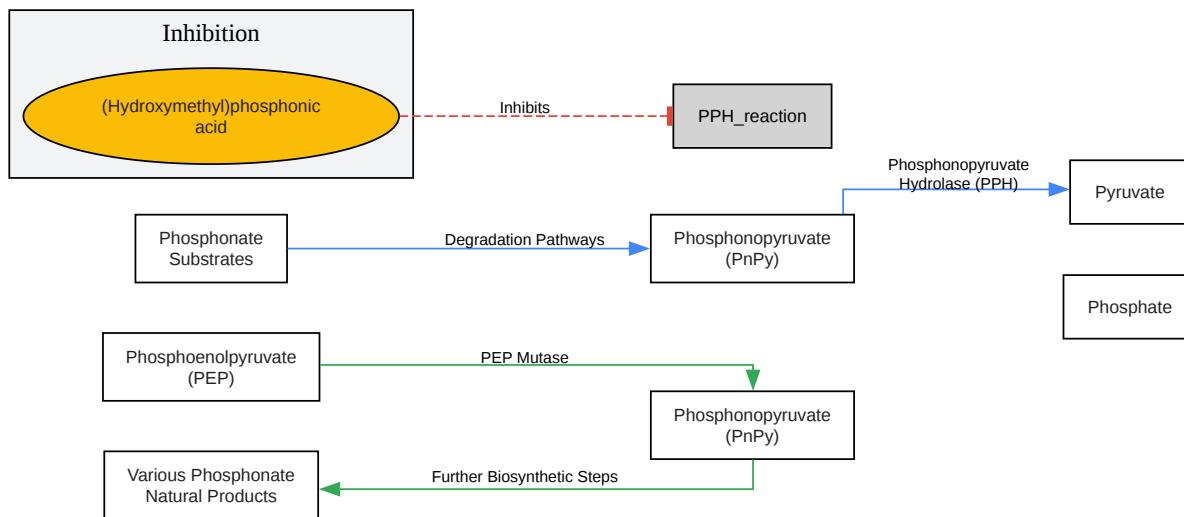
- Refractive Index (RI) Detector: Suitable for detecting non-UV absorbing compounds.[4]
- Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for compounds that do not have a UV chromophore.
- Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity for the analysis of phosphonic acids.[6]
- Sample Preparation: Samples can be dissolved in the mobile phase or water. For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.

Biological Activity and Signaling Pathway

(Hydroxymethyl)phosphonic acid is a known inhibitor of the enzyme phosphonopyruvate hydrolase (PPH), which has the EC number 3.11.1.3.[1][7] PPH plays a crucial role in the degradation of phosphonates by catalyzing the hydrolysis of 3-phosphonopyruvate to pyruvate and phosphate.[7] This enzyme is part of the broader phosphonate metabolic pathway found in various microorganisms.

The biosynthesis of most natural phosphonates begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase.[8] PnPy is a key intermediate that can then be channeled into various biosynthetic pathways. Conversely, the degradation of phosphonates can lead back to PnPy, which is then hydrolyzed by PPH. By inhibiting PPH, **(hydroxymethyl)phosphonic acid** blocks a key step in the recycling of phosphorus from organophosphonates.

Below is a DOT script and the corresponding diagram illustrating the central role of phosphonopyruvate in phosphonate metabolism and the inhibitory action of **(hydroxymethyl)phosphonic acid** on phosphonopyruvate hydrolase.



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Figure 1. Inhibition of Phosphonopyruvate Hydrolase.

Applications in Drug Development

The inhibitory activity of **(hydroxymethyl)phosphonic acid** and other phosphonates on key metabolic enzymes makes them attractive candidates for drug development. Phosphonates are often designed as stable analogs of natural phosphate-containing substrates or intermediates of enzymatic reactions.^[9] Their resistance to hydrolysis compared to phosphate esters provides a significant advantage in terms of bioavailability and metabolic stability.

The inhibition of phosphonopyruvate hydrolase by **(hydroxymethyl)phosphonic acid** highlights a potential strategy for targeting microbial pathways that are not present in humans, which could be exploited for the development of novel antimicrobial agents. Further research into the structure-activity relationships of **(hydroxymethyl)phosphonic acid** and its derivatives could lead to the design of more potent and selective inhibitors with therapeutic potential.

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